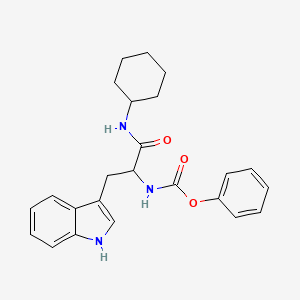
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide
Vue d'ensemble
Description
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. CX-5461 has been shown to selectively inhibit Pol I transcription in cancer cells, resulting in cell death, making it a promising anticancer agent.
Mécanisme D'action
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide works by inhibiting Pol I transcription, which leads to a decrease in rRNA synthesis and subsequent cell death. Pol I transcription is upregulated in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its efficacy.
Orientations Futures
For N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide research include investigating its potential for use in combination with other anticancer agents, optimizing its pharmacokinetic properties, and identifying biomarkers that can predict response to treatment. Additionally, this compound has the potential to be used in the treatment of other diseases, such as viral infections and autoimmune disorders, which also rely on Pol I transcription.
Applications De Recherche Scientifique
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide has been extensively studied for its anticancer activity. It has been shown to be effective against various types of cancer, including breast, colon, and pancreatic cancer. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents.
Propriétés
IUPAC Name |
phenyl N-[1-(cyclohexylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c28-23(26-18-9-3-1-4-10-18)22(27-24(29)30-19-11-5-2-6-12-19)15-17-16-25-21-14-8-7-13-20(17)21/h2,5-8,11-14,16,18,22,25H,1,3-4,9-10,15H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLIBZPPHKRMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3899134.png)
![2-chloro-5-(5-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3899141.png)
![benzyl 2-{[(2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899158.png)
![N-(4-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3899159.png)
![N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3899161.png)
![2-[2-(4-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3899168.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B3899171.png)
![2-[2-(2-furyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3899177.png)
![2-methyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3899188.png)
![phenyl 2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899196.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3899197.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B3899218.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3899238.png)
